Cas no 168141-99-9 (4-Hydroxyquinoline-2-carbaldehyde)

4-Hydroxyquinoline-2-carbaldehyde structure
168141-99-9 structure
商品名:4-Hydroxyquinoline-2-carbaldehyde
CAS番号:168141-99-9
MF:C10H7NO2
メガワット:173.16808
MDL:MFCD06408352
CID:1086447
PubChem ID:4711779

4-Hydroxyquinoline-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Hydroxyquinoline-2-carbaldehyde
    • 4-hydroxyquinoline-2-carbaldehyde(SALTDATA: FREE)
    • 4-oxo-1H-quinoline-2-carbaldehyde
    • 2-Quinolinecarboxaldehyde,4-hydroxy
    • CHEMBRDG-BB 4014212
    • SB68098
    • MFCD06408352
    • 4-hydroxyquinoline-2-carbaldehyde, AldrichCPR
    • FS-6224
    • EN300-304076
    • SCHEMBL9071311
    • 168141-99-9
    • DTXSID20405674
    • 2-Quinolinecarboxaldehyde, 4-hydroxy-
    • CHEBI:231285
    • AKOS002669599
    • Z1198168675
    • DB-184937
    • 4-Hydroxy-2-quinolinecarbaldehyde
    • CS-0245378
    • MDL: MFCD06408352
    • インチ: InChI=1S/C10H7NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-6H,(H,11,13)
    • InChIKey: PCPFJNLCUUEVDQ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=O)C=C(C=O)N2

計算された属性

  • せいみつぶんしりょう: 173.04800
  • どういたいしつりょう: 173.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • PSA: 50.19000
  • LogP: 1.75290

4-Hydroxyquinoline-2-carbaldehyde セキュリティ情報

  • 危険カテゴリコード: 22-36
  • セキュリティの説明: 26
  • 危険物標識: Xn

4-Hydroxyquinoline-2-carbaldehyde 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Hydroxyquinoline-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-304076-10.0g
4-hydroxyquinoline-2-carbaldehyde
168141-99-9 95%
10g
$3746.0 2023-05-25
abcr
AB217172-1g
4-Hydroxy-2-quinolinecarbaldehyde, 95%; .
168141-99-9 95%
1g
€587.60 2025-03-19
TRC
H955415-10mg
4-hydroxyquinoline-2-carbaldehyde
168141-99-9
10mg
$ 50.00 2022-06-04
TRC
H955415-100mg
4-hydroxyquinoline-2-carbaldehyde
168141-99-9
100mg
$ 115.00 2022-06-04
abcr
AB217172-1 g
4-Hydroxy-2-quinolinecarbaldehyde; 95%
168141-99-9
1g
€565.00 2023-01-27
abcr
AB217172-250mg
4-Hydroxy-2-quinolinecarbaldehyde, 95%; .
168141-99-9 95%
250mg
€357.80 2025-03-19
Enamine
EN300-304076-1g
4-hydroxyquinoline-2-carbaldehyde
168141-99-9 95%
1g
$871.0 2023-09-05
1PlusChem
1P001YC6-5g
2-Quinolinecarboxaldehyde, 4-hydroxy-
168141-99-9 95%
5g
$1527.00 2023-12-20
A2B Chem LLC
AA90358-1g
4-Hydroxyquinoline-2-carbaldehyde
168141-99-9 95%
1g
$340.00 2024-04-20
eNovation Chemicals LLC
Y1246497-5g
2-Quinolinecarboxaldehyde, 4-hydroxy-
168141-99-9 95%
5g
$1995 2025-02-27

4-Hydroxyquinoline-2-carbaldehyde 関連文献

4-Hydroxyquinoline-2-carbaldehydeに関する追加情報

Introduction to 4-Hydroxyquinoline-2-carbaldehyde (CAS No. 168141-99-9)

4-Hydroxyquinoline-2-carbaldehyde, with the chemical formula C₉H₆NO₂ and CAS number 168141-99-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The presence of both hydroxyl and aldehyde functional groups in its structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for further exploration in therapeutic applications.

The structural framework of 4-Hydroxyquinoline-2-carbaldehyde consists of a fused benzene and pyridine ring system, with the hydroxyl group (-OH) positioned at the 4-position and the aldehyde group (-CHO) at the 2-position. This specific arrangement contributes to its versatility, enabling various chemical modifications and biological interactions. The compound’s solubility profile, typically moderate in polar organic solvents, facilitates its use in multiple reaction conditions, enhancing its applicability in synthetic protocols.

In recent years, quinoline derivatives have been extensively studied for their pharmacological properties. Among these, 4-Hydroxyquinoline-2-carbaldehyde has emerged as a key intermediate in the synthesis of more complex molecules with potential therapeutic benefits. Its role in constructing pharmacophores for antimicrobial, antiviral, and anticancer agents has been particularly highlighted. The aldehyde functionality allows for condensation reactions with amines to form Schiff bases, which are known to exhibit diverse biological activities. Similarly, the hydroxyl group can participate in hydrogen bonding interactions, influencing the compound’s binding affinity to biological targets.

One of the most compelling aspects of 4-Hydroxyquinoline-2-carbaldehyde is its utility in developing novel treatments against infectious diseases. Quinoline-based compounds have a long history in combating parasitic infections, most notably chloroquine and primaquine used for malaria treatment. The introduction of structural modifications to enhance efficacy and reduce side effects has led to continuous research into new derivatives. 4-Hydroxyquinoline-2-carbaldehyde serves as a scaffold for generating such modified compounds, leveraging its reactive sites to improve pharmacokinetic properties and target specificity.

Recent advancements in computational chemistry have further accelerated the exploration of 4-Hydroxyquinoline-2-carbaldehyde derivatives. Molecular docking studies have identified promising interactions between this compound and biological macromolecules involved in pathogenic processes. For instance, research has demonstrated its potential binding to enzymes and receptors associated with viral replication, suggesting its role as an antiviral agent. Additionally, preclinical studies have indicated that certain derivatives derived from 4-Hydroxyquinoline-2-carbaldehyde exhibit inhibitory effects on kinases implicated in cancer progression.

The synthesis of 4-Hydroxyquinoline-2-carbaldehyde itself is an area of active interest. Multiple synthetic routes have been reported, each offering distinct advantages in terms of yield, purity, and scalability. Common methods involve condensation reactions between appropriate precursors followed by functional group transformations to introduce the desired substituents. Advances in green chemistry principles have also led to the development of more sustainable synthetic pathways, minimizing waste and reducing environmental impact.

In conclusion, 4-Hydroxyquinoline-2-carbaldehyde (CAS No. 168141-99-9) represents a versatile and biologically relevant compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications in drug discovery, particularly in the development of antimicrobial and anticancer agents. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play an increasingly important role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:168141-99-9)4-Hydroxyquinoline-2-carbaldehyde
A1137869
清らかである:99%
はかる:1g
価格 ($):1948.0